4-(3-Iodophenyl)-4H-1,2,4-triazole
Description
Structural Classification and Importance of 1,2,4-Triazole (B32235) Heterocycles in Modern Chemical Research
The 1,2,4-triazole is a five-membered aromatic ring composed of two carbon atoms and three nitrogen atoms. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former generally being more stable. nih.gov These heterocycles are prized in medicinal chemistry and materials science for several reasons. researchgate.net The triazole nucleus is metabolically stable and can act as a bioisostere for amide or ester groups, potentially improving a molecule's pharmacokinetic properties. nih.govnih.gov Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in dipole-dipole and π-stacking interactions, all of which are crucial for binding to biological targets. nih.govnih.gov
The broad spectrum of biological activities associated with 1,2,4-triazole derivatives underscores their importance. They are core components in a wide array of clinically used drugs, including antifungal agents (e.g., fluconazole (B54011), itraconazole), antivirals, and anticancer therapies. nih.govnih.govnih.gov This proven track record has established the 1,2,4-triazole ring as a "privileged scaffold," a molecular framework that is frequently found in active biological compounds. nih.govqu.edu.sa Consequently, the synthesis of novel 1,2,4-triazole derivatives remains a vibrant and essential area of chemical research. researchgate.netnih.gov
Rationale for Investigating 4-(3-Iodophenyl)-4H-1,2,4-triazole and its Related Derivatives
The specific structure of this compound makes it a particularly valuable compound for chemical synthesis and drug discovery. The rationale for its investigation stems from the synergistic combination of its two key components: the 4H-1,2,4-triazole scaffold and the iodophenyl moiety.
The 4H-1,2,4-triazole isomer, where the phenyl group is attached to a nitrogen atom at the 4-position, provides a stable, rigid linker that positions the phenyl group away from the core heterocycle. This structural arrangement is significant in molecular design as it allows for the systematic exploration of structure-activity relationships (SAR). nih.gov The triazole ring itself is not merely a passive spacer; its polar nature and ability to form hydrogen bonds can enhance solubility and influence how the molecule interacts with biological receptors. nih.govnih.gov The development of efficient synthetic routes to 3,4,5-trisubstituted 1,2,4-triazoles and other derivatives continues to be an active area of research, highlighting the scaffold's utility. organic-chemistry.org By using this scaffold, chemists can create large libraries of compounds where the core triazole element provides a consistent base, while modifications to the appended groups allow for the fine-tuning of biological activity. researchgate.net
The presence of an iodine atom on the phenyl ring is a key strategic feature of this compound. Aryl iodides are highly reactive substrates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov This reactivity makes the iodophenyl group an exceptionally useful synthetic "handle" for further molecular elaboration.
Compared to other aryl halides like bromides and chlorides, the carbon-iodine bond is weaker, making aryl iodides generally more reactive and allowing reactions to proceed under milder conditions. nih.govnih.gov This high reactivity is advantageous for coupling with a wide range of partners, including boronic acids (Suzuki coupling), organoindium reagents, alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). nih.govnih.govacs.org This versatility allows chemists to readily introduce new functional groups and build molecular complexity from the this compound starting material. For instance, a researcher could couple it with various boronic acids to create a library of biaryl compounds for screening, or with terminal alkynes to introduce rigid, linear linkers into the molecular structure.
The table below summarizes some of the key palladium-catalyzed cross-coupling reactions that leverage the reactivity of the iodophenyl group.
| Reaction Name | Coupling Partner | Bond Formed | Significance |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., Boronic Acid) | C-C | Forms biaryl structures, widely used in drug discovery. |
| Heck Coupling | Alkene | C-C | Forms substituted alkenes. |
| Sonogashira Coupling | Terminal Alkyne | C-C | Creates aryl alkynes, useful as rigid linkers. |
| Buchwald-Hartwig Amination | Amine | C-N | Forms arylamines, a common motif in pharmaceuticals. nih.gov |
| Stille Coupling | Organostannane Reagent | C-C | Versatile C-C bond formation with high functional group tolerance. |
| Carbonylation | Carbon Monoxide | C-C | Introduces a carbonyl group, leading to ketones, esters, or amides. organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6IN3 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
4-(3-iodophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H |
InChI Key |
UJDAYTHTWLGETA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Iodophenyl 4h 1,2,4 Triazole and Structural Analogs
Conventional Synthetic Pathways to 4H-1,2,4-triazole Derivatives
Traditional methods for synthesizing the 4H-1,2,4-triazole core have been well-established, providing reliable and versatile routes to a diverse array of substituted derivatives. These methods often involve cyclization reactions of open-chain precursors.
Intramolecular Cyclization Reactions from Acylthiosemicarbazide Precursors
A prominent method for the synthesis of 4H-1,2,4-triazole-3-thiols involves the intramolecular cyclization of acylthiosemicarbazide precursors. This process typically occurs under basic conditions. For instance, the reaction of acid hydrazides with isothiocyanates yields the corresponding acylthiosemicarbazides. nih.gov These intermediates can then be cyclized in the presence of a base, such as sodium hydroxide, to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring. nih.gov
Another variation of this methodology involves the reaction of potassium dithiocarbazinate salts with hydrazine (B178648) hydrate (B1144303). researchgate.net Initially, a benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to produce a potassium dithiocarbazinate salt. researchgate.net Subsequent treatment of this salt with hydrazine hydrate leads to the formation of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.net
Furthermore, arylidenearylthiosemicarbazides can undergo Cu(II)-catalyzed cyclization to yield 4,5-disubstituted 1,2,4-triazole-3-thiones. With extended reaction times, these thiones can be converted to the corresponding 4,5-disubstituted 1,2,4-triazoles through a desulfurization process.
Reactions Involving Isothiocyanates and Hydrazides
The reaction between isothiocyanates and hydrazides is a cornerstone for the synthesis of various 1,2,4-triazole (B32235) derivatives. This reaction forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized. nih.govisres.org For example, reacting acid hydrazides with various isothiocyanates in ethanol (B145695) leads to the formation of the corresponding hydrazinecarbothioamides (thiosemicarbazides). nih.gov These intermediates can then undergo dehydrative ring closure under basic conditions to yield 1,2,4-triazole-3-thiones. nih.gov
A study demonstrated the synthesis of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol starting from isonicotinic acid hydrazide. The hydrazide was first reacted with carbon disulfide in a basic medium to form 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, which was subsequently treated with hydrazine hydrate to yield the desired triazole. nih.gov
Multi-Component Reactions for Substituted 1,2,4-Triazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted 1,2,4-triazoles in a single step from three or more starting materials. organic-chemistry.orgorganic-chemistry.orgacs.org This strategy avoids the isolation of intermediates, saving time and resources.
One such example is a three-component, one-pot reaction for synthesizing hybrid molecules where 1,3-diones and 1,2,4-triazoles are linked. This metal-free, base-promoted reaction involves treating a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone with sodium carbonate. rsc.org
Another MCR involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to afford 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. organic-chemistry.org Similarly, an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. isres.orgorganic-chemistry.org
A metal-free, three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has also been developed to synthesize fully substituted 1H-1,2,4-triazol-3-amines. isres.org
Advanced and Green Chemistry Approaches in 4H-1,2,4-triazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pnrjournal.comnih.govrsc.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. pnrjournal.comnih.gov
For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without the need for a catalyst, demonstrating excellent functional-group tolerance. organic-chemistry.org In another application, triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org
Researchers have reported the microwave-assisted synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, highlighting the significant reduction in reaction time from several hours to just a few minutes. nih.gov Similarly, the synthesis of 1,2,4-triazole thioether derivatives was accomplished in minutes with good yields using microwave assistance. nih.gov
| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | 82% | nih.gov |
| 3,5-dibenzyl-4-amino-1,2,4-triazole | 10 hours | 8–9 minutes | Not specified | nih.gov |
One-Pot Synthesis Strategies
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the synthesis of 4H-1,2,4-triazoles have been developed.
A highly regioselective one-pot process provides rapid access to a wide variety of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles is achieved through triflic anhydride activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides. organic-chemistry.org
Furthermore, a mixture of a hydrazide derivative, substituted benzaldehydes, and concentrated sulfuric acid in ethanol can be refluxed to produce the desired triazole in a one-pot manner. scispace.com
| Reactants | Product | Key Features | Reference |
| Carboxylic acids, primary amidines, monosubstituted hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | High regioselectivity, rapid | organic-chemistry.org |
| Secondary amides, hydrazides | 3,4,5-Trisubstituted 1,2,4-triazoles | One-pot, microwave-induced | organic-chemistry.org |
| Hydrazide derivative, substituted benzaldehydes, H2SO4 | Substituted 4H-1,2,4-triazoles | One-pot, reflux in ethanol | scispace.com |
Derivatization and Functionalization Strategies of the 4-(3-Iodophenyl)-4H-1,2,4-triazole Core
The this compound scaffold is a versatile platform in medicinal and materials chemistry. Its structure offers multiple reactive sites for derivatization: the triazole ring, the phenyl ring, and the highly reactive carbon-iodine bond. These sites allow for systematic structural modifications to fine-tune the molecule's physicochemical and biological properties. Strategies for its functionalization are primarily focused on introducing a wide array of substituents, performing chemical transformations on the iodine atom, and incorporating the entire moiety into larger, hybrid molecular architectures. nih.govresearchgate.net
The ability to introduce a variety of chemical groups onto both the 1,2,4-triazole and the phenyl rings is fundamental to exploring the structure-activity relationships of this compound class. nih.gov The 1,2,4-triazole ring, being electron-rich, and the phenyl ring, activated by the iodo-substituent, provide distinct opportunities for chemical modification.
Triazole Ring Functionalization: The C3 and C5 positions of the 1,2,4-triazole ring are common targets for substitution. Direct C-H functionalization has emerged as a powerful tool for this purpose. Palladium-catalyzed C-H arylation reactions, for instance, allow for the regioselective introduction of various aryl groups, typically at the C5 position, which is electronically favored for such transformations. nih.govnih.gov Alternative strategies involve building the triazole ring from pre-functionalized precursors. For example, cyclization of substituted thiosemicarbazides can yield 1,2,4-triazole-3-thiols, where the thiol group can be a handle for further alkylation or displacement reactions to introduce diverse side chains. mdpi.comnih.gov
Phenyl Moiety Functionalization: While direct electrophilic substitution on the phenyl ring is possible, a more versatile and widely used strategy involves leveraging the reactivity of the iodine atom through cross-coupling reactions. This approach, detailed in the following section, allows for the replacement of the iodine with a vast array of substituents, effectively functionalizing the phenyl ring at the C3 position.
| Modification Site | Reaction Type | Introduced Substituent/Moiety | Relevant Synthetic Methods | Citations |
|---|---|---|---|---|
| Triazole C5-Position | C-H Arylation | Aryl, Heteroaryl groups | Palladium-catalyzed direct arylation | nih.govnih.gov |
| Triazole C3-Position | Functional Group Transformation | Alkylthio, Arylthio groups | Synthesis of triazole-thiols followed by S-alkylation/S-arylation | mdpi.comnih.gov |
| Triazole N4-Position | Ring Synthesis Modification | Substituted Phenyl groups | Synthesis from substituted anilines | nih.gov |
| Phenyl Ring | Cross-Coupling | Aryl, Alkyl, Amino, Alkoxy groups | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions | mdpi.comnih.gov |
The iodine atom on the phenyl ring is not merely a substituent but a key functional handle for extensive molecular elaboration. The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This high reactivity is the cornerstone of many derivatization strategies for the this compound core. mdpi.comnih.gov
The most prominent modifications involving the C-I bond are palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Suzuki-Miyaura Coupling: Reacting the iodophenyl triazole with various boronic acids or esters introduces new aryl or heteroaryl groups, creating biaryl structures. mdpi.comnih.gov
Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with alkenes, yielding styrenyl-type derivatives.
Sonogashira Coupling: The C-I bond readily reacts with terminal alkynes to install alkynyl substituents, a valuable functional group for further chemistry or as a structural element in its own right.
Buchwald-Hartwig Amination: This provides a route to synthesize aniline (B41778) derivatives by coupling the aryl iodide with a wide range of primary or secondary amines.
While further halogenation of the phenyl ring is chemically feasible, it is a less common strategy compared to the exploitation of the existing C-I bond, which offers more precise and versatile functionalization.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C (sp2-sp2) | Biaryl-triazole derivatives | mdpi.comnih.gov |
| Heck Coupling | Alkene | C-C (sp2-sp2) | Styrenyl-triazole derivatives | nih.gov |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Alkynyl-phenyl-triazole derivatives | researchgate.net |
| Buchwald-Hartwig Amination | Amine (R2NH) | C-N | N-Aryl-amino-phenyl-triazole derivatives | nih.gov |
| Stille Coupling | Organostannane | C-C | Alkyl/Aryl substituted phenyl-triazoles | nih.gov |
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores or functional scaffolds to create a single molecule with potentially enhanced or synergistic properties. The this compound unit serves as an excellent building block for constructing such hybrid compounds, owing to its proven biological relevance and synthetic tractability. nih.govrsc.org
The synthesis of these hybrids often utilizes the very functionalization strategies described previously. The reactive C-I bond is a common attachment point for coupling the triazole-iodophenyl moiety to another complex molecular fragment. For instance, a Suzuki coupling can link the core to another heterocyclic system like a quinoline (B57606) or pyrazole (B372694). nih.govbohrium.com
Moreover, multicomponent reactions (MCRs) have been developed as an efficient strategy for the one-pot synthesis of complex triazole-based hybrids. These reactions combine three or more starting materials in a single step to form the final product, incorporating the 1,2,4-triazole ring and linking it to other scaffolds, such as coumarins or quinolones, in a highly atom-economical fashion. rsc.org The resulting hybrid molecules merge the structural features of the 1,2,4-triazole with other important chemical classes, including thiazoles, pyrazoles, and coumarins, to generate novel chemical entities. nih.govrsc.orgbohrium.comrsc.org
| Hybrid Scaffold Partner | Linking Strategy | Example Synthetic Method | Citations |
|---|---|---|---|
| Coumarin (B35378)/Quinolone | Multicomponent Reaction | Base-promoted reaction of a 1,3-dione, β-nitrostyrene, and a hydrazone | rsc.org |
| Quinolone | Ring Synthesis | Building the triazole onto a quinolone precursor | nih.gov |
| Thiazole (B1198619) | Functional Group Interconversion | Cyclization of a triazole-thiol derivative with an appropriate bifunctional reagent | nih.govrsc.org |
| Pyrazole | Ring Synthesis/Coupling | Reaction of a polyfunctionalized triazole with β-dicarbonyl compounds | bohrium.com |
| Acridine | Ring Synthesis | Building the triazole ring from an acridine-containing precursor | nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of 4 3 Iodophenyl 4h 1,2,4 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netspectrabase.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a definitive structural assignment of 4-(3-Iodophenyl)-4H-1,2,4-triazole derivatives can be achieved.
Proton Nuclear Magnetic Resonance (¹H-NMR).rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netspectrabase.comchemicalbook.com
The ¹H-NMR spectrum of a this compound derivative offers a wealth of information for structural elucidation. The protons on the triazole ring typically appear as distinct singlets in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the heterocyclic ring. The chemical shifts of the protons on the 3-iodophenyl substituent exhibit a characteristic splitting pattern, providing insights into their relative positions on the aromatic ring.
For instance, in a typical ¹H-NMR spectrum, the two protons of the 1,2,4-triazole (B32235) ring would be observed as singlets. The protons on the phenyl ring will show multiplets, with their specific chemical shifts and coupling constants being dependent on the substitution pattern.
Table 1: Representative ¹H-NMR Spectral Data for a this compound Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.5 - 8.7 | s | 2H | Triazole-H |
| 7.8 - 8.2 | m | 4H | Phenyl-H |
Note: The exact chemical shifts may vary depending on the solvent and the presence of other substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).rsc.orgresearchgate.netresearchgate.netnih.govnih.govchemicalbook.com
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of the molecule. The carbon atoms of the triazole ring typically resonate at distinct chemical shifts, which are influenced by the nitrogen atoms within the ring. The carbon atoms of the 3-iodophenyl group also exhibit characteristic signals, with the carbon atom directly bonded to the iodine atom showing a significant downfield shift due to the heavy atom effect.
Table 2: Representative ¹³C-NMR Spectral Data for a this compound Derivative
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 150 | Triazole-C |
| 90 - 140 | Phenyl-C |
Note: The exact chemical shifts are dependent on the specific molecular environment.
Vibrational Spectroscopy for Functional Group Analysis.nih.govresearchgate.netresearchgate.netnih.govnih.gov
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy.nih.govresearchgate.netresearchgate.netnih.govnih.gov
The FT-IR spectrum of this compound derivatives displays a series of absorption bands that correspond to the stretching and bending vibrations of specific bonds. The characteristic C-H stretching vibrations of the aromatic and triazole rings are typically observed in the region of 3000-3100 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring give rise to absorptions in the 1400-1600 cm⁻¹ range. ijsr.net The C-I stretching vibration of the iodophenyl group is expected to appear in the lower frequency region of the spectrum.
Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000 - 3150 | Aromatic and Triazole C-H stretching |
| 1500 - 1600 | C=N stretching (Triazole ring) |
| 1400 - 1500 | C=C stretching (Aromatic ring) |
| 500 - 600 | C-I stretching |
Electronic Absorption and Emission Spectroscopy.nih.govresearchgate.netijsr.netnih.gov
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is useful for characterizing conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy.nih.govresearchgate.netijsr.netnih.gov
The UV-Vis spectrum of this compound derivatives typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions. The conjugated system formed by the phenyl ring and the triazole moiety gives rise to strong absorptions in the ultraviolet region. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of other chromophores in the molecule. For 5-substituted-3-mercapto-1,2,4-triazoles, UV spectra in ethanolic solutions commonly show two maximum absorption bands around 252-256 nm and 288-298 nm, with the latter being attributed to the C=S chromophore. ijsr.net
Table 4: Typical UV-Vis Absorption Data for this compound Derivatives
| λmax (nm) | Electronic Transition |
| ~250 - 270 | π→π |
| ~280 - 300 | n→π |
Note: The exact absorption maxima can vary based on the specific derivative and solvent used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In the study of 1,2,4-triazole derivatives, electron impact mass spectrometry (EI-MS) is commonly employed.
The mass spectra of 1,2,4-triazole derivatives often exhibit characteristic fragmentation pathways. researchgate.net The fragmentation process typically involves the sequential loss of neutral molecules. researchgate.net For instance, the pyrimidine (B1678525) ring, when present in fused systems with triazoles, tends to be more stable than other heterocyclic rings like thiazole (B1198619) during fragmentation. sapub.org
In the analysis of various 1,2,4-triazole derivatives, the molecular ion peak (M+) is a key feature. For some compounds, M+2 peaks are also observed, which can be indicative of the presence of isotopes like bromine. sapub.org The fragmentation of the molecular ion can proceed through various routes, including the elimination of side functional groups and the cleavage of the heterocyclic rings. sapub.org For example, a common fragmentation pattern in glucopyranosyl derivatives of 1,2,4-triazole involves the masses to charge ratios (m/z) of 331, 127, and 109. researchgate.net
The table below presents a summary of key mass spectrometry data for related triazole compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.0653 nist.gov | Data available for gas phase ion energetics and mass spectrum (electron ionization). nist.gov |
| 3-iodo-4-methyl-4H-1,2,4-triazole | C₃H₄IN₃ | 208.94499 uni.lu | Predicted collision cross section values are available for various adducts. uni.lu |
| 3-(3-iodophenyl)-1-methyl-1H-1,2,4-triazole | C₉H₈IN₃ | 284.9763 uni.lu | Predicted collision cross section values are available for various adducts. uni.lu |
| 3-(4-iodophenyl)-3H-1,2,4-triazole | C₈H₆IN₃ | 271.06 nih.gov | --- |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The crystal structures of several 1,2,4-triazole derivatives have been determined using this technique. For instance, the crystal structure of 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole was determined to be orthorhombic with the space group P212121. researchgate.net In the case of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, the crystal structure was found to be triclinic with the space group P-1, and the asymmetric unit contained two independent molecules with different twists of the phenyl groups relative to the planar triazole ring. nih.gov
The analysis of crystal structures of 1,2,3-triazole derivatives has also provided insights into their conformational properties, such as the rotation around the triazole-aryl bond. researchgate.net In some cases, the crystal packing is influenced by weak intermolecular interactions, such as C-H···N hydrogen bonds, which can lead to the formation of infinite chains in the crystal lattice. nih.gov
Below is a table summarizing the crystal structure data for some related triazole compounds.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole | Orthorhombic | P2₁2₁2₁ | --- | researchgate.net |
| 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Triclinic | P-1 | Two independent molecules in the asymmetric unit with different phenyl group twists. nih.gov | nih.gov |
| 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole | Monoclinic | P2₁/n | Pyridyl rings are inclined in opposite directions with respect to the triazole ring. | researchgate.net |
| 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole | Monoclinic | --- | Phenyl rings are not coplanar with the triazole ring. Molecules are linked by weak C-H···N interactions. nih.gov | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which is then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula.
The synthesis and characterization of novel 1,2,4-triazole derivatives routinely include elemental analysis to confirm their composition. For example, in the synthesis of novel 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds, elemental analysis was used alongside spectroscopic techniques to confirm the structures. nih.gov Similarly, the structures of novel 1,2,4-triazole derivatives containing a 2,4-dinitrophenylthio group were determined by methods including elemental analysis. researchgate.net
The results of elemental analysis are typically presented as the found percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula. For instance, for a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the experimentally found elemental compositions were in good agreement with the calculated values. dergipark.org.trresearchgate.net
The following table showcases representative elemental analysis data for some triazole derivatives.
| Compound | Molecular Formula | Calculated Elemental Composition | Found Elemental Composition | Reference |
| A 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | C₁₉H₁₃ClN₄S | C: 62.54%, H: 3.59%, N: 15.33%, S: 8.78% | C: 62.71%, H: 3.52%, N: 15.41%, S: 8.14% | dergipark.org.tr |
| 3-(2,4-Dinitrophenylthio)-5-phenyl-4H-1,2,4-triazol-4-amine | C₁₄H₁₀N₆O₄S | C: 46.93%, H: 2.81%, N: 23.45% | C: 46.72%, H: 2.86%, N: 23.56% | researchgate.net |
| A 3-methoxy benzoyl chloride derivative | C₈H₇ClO₂ | C: 56.32%, H: 4.14%, N: 0.00% | C: 56.32%, H: 4.13%, N: 0.00% | jocpr.com |
Advanced Computational and Theoretical Investigations of 4 3 Iodophenyl 4h 1,2,4 Triazole Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, yielding detailed information about its electronic landscape and geometric preferences. For derivatives of 1,2,4-triazole (B32235), DFT has been widely used to explore their properties. nih.govnih.gov
Prediction of Electronic Structure and Frontier Molecular Orbitals (FMOs)
The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and charge transfer properties. nih.govresearchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov In computational studies of related triazole derivatives, such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, DFT calculations (at the M06/6-311G(d,p) level) have been used to determine HOMO and LUMO energies. For one such derivative, the HOMO and LUMO energies were calculated to be -7.144 eV and -2.526 eV, respectively, resulting in an energy gap of 4.618 eV. nih.gov The distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically for phenyl-substituted triazoles, the HOMO is distributed over the phenyl and triazole rings, while the LUMO may be localized differently depending on the specific substituents. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Related Triazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.144 |
| LUMO | -2.526 |
| Energy Gap (ΔE) | 4.618 |
Data is for a related compound, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide, as a representative example of DFT calculations on similar structures. nih.gov
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of 4-(3-Iodophenyl)-4H-1,2,4-triazole is critical to its function and interactions. Computational methods are used to find the most stable conformation (the global minimum on the potential energy surface) by optimizing the molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. nih.gov
For substituted phenyl-triazole systems, a key geometric parameter is the dihedral angle between the plane of the phenyl ring and the triazole ring. In the optimized geometry of a related compound, 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4, DFT calculations found a near-coplanar arrangement between the aromatic ring and the triazole ring, with a torsion angle of just one degree. researchgate.net However, experimental X-ray data for the same compound showed a more twisted conformation with a torsion angle of 21 degrees, highlighting that crystal packing forces can influence the solid-state structure. researchgate.net For this compound, the optimization would similarly determine the preferred rotational orientation of the iodophenyl group relative to the 4H-1,2,4-triazole ring.
Computational Prediction of Spectroscopic Parameters
DFT and other quantum chemical methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov
For instance, in studies of novel 1,2,4-triazole derivatives, calculated IR frequencies are matched with experimental spectra to assign specific vibrational modes, such as N-H, C=O, and C=N stretching frequencies. nih.govnih.gov Similarly, 1H and 13C NMR chemical shifts can be computed and correlated with experimental values to aid in structural elucidation. nih.gov Theoretical calculations of UV-Visible absorption spectra, performed using Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for the observed absorption bands, often relating them to HOMO→LUMO or other orbital transitions. rsc.org
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govpensoft.net
Prediction of Ligand-Biomolecule Binding Modes and Affinities
Molecular docking simulations place the ligand, in this case, this compound, into the binding site of a target biomolecule. The program then calculates a score, such as binding affinity (often in kcal/mol), which estimates the strength of the interaction. nih.gov
In studies of other 1,2,4-triazole derivatives as potential anticancer agents, docking has been used to predict their binding to various protein kinases. nih.gov These simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the protein's active site. nih.govresearchgate.net For example, the nitrogen atoms of the triazole ring are often identified as crucial hydrogen bond acceptors, a feature that contributes to the binding affinity of many triazole-based drugs. pensoft.netsigmaaldrich.com The iodophenyl group of the target compound would likely participate in halogen bonding or hydrophobic interactions within a binding pocket.
Table 2: Example of Molecular Docking Results for Triazole Derivatives Against a Cancer Target
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| Triazole Derivative 7f | c-kit tyrosine kinase | -176.749 | Not specified |
| Triazole Derivative 7f | Protein Kinase B | -170.066 | Not specified |
Data represents findings for a different triazole derivative (7f) to illustrate the output of docking studies. nih.gov
Theoretical Insights into Structure-Activity Relationships (SAR)
By computationally analyzing a series of related compounds, researchers can develop a Structure-Activity Relationship (SAR). SAR studies explain how changes in the chemical structure of a molecule affect its biological activity. nih.govicm.edu.pl
For 1,2,4-triazole derivatives, computational SAR studies can correlate calculated properties (like HOMO-LUMO gap, dipole moment, or specific steric features) with experimentally observed activity. nih.gov For example, if a series of phenyl-triazole derivatives are tested, and the one with the iodo-substituent at the meta-position shows the highest activity, computational analysis can help explain why. The models might reveal that the size, position, and electronegativity of the iodine atom create an optimal fit or a specific favorable interaction (like halogen bonding) within the target's binding site, which is less favorable for other substituents like chlorine or bromine. nih.gov These theoretical insights are invaluable for guiding the rational design of new, more potent analogues. pensoft.net
Supramolecular Interactions and Crystal Engineering Analyses
Hydrogen Bonding Networks and Intermolecular Forces
A detailed analysis of the crystal structure of this compound would be the first step in identifying its hydrogen bonding capabilities. The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the C-H groups on the phenyl and triazole rings can act as weak hydrogen bond donors.
In the absence of experimental data for the title compound, a hypothetical analysis would involve identifying potential hydrogen bond donors and acceptors. The key interactions that would likely be observed are C-H···N hydrogen bonds, which are prevalent in nitrogen-containing heterocyclic compounds. The geometry of these bonds, including bond distances and angles, would be critical in determining the dimensionality of the resulting network (e.g., 1D chains, 2D sheets, or 3D frameworks).
Furthermore, other intermolecular forces would play a significant role in the crystal packing. These include:
Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with electron-rich atoms like the nitrogen atoms of the triazole ring. This type of interaction (C-I···N) can be highly directional and significantly influence the crystal architecture.
π-π Stacking: The aromatic phenyl and triazole rings could engage in π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances.
A comprehensive study would tabulate these interactions, similar to the hypothetical data presented in Table 1.
Table 1: Hypothetical Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | C-H (phenyl) | N (triazole) | Data not available | Data not available |
| Halogen Bond | C-I | N (triazole) | Data not available | Data not available |
| π-π Stacking | Phenyl Ring | Triazole Ring | Data not available | Data not available |
Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact, which correspond to intermolecular interactions. For this compound, this analysis would reveal the dominant interactions. For instance, prominent red spots on the dnorm map would indicate strong hydrogen or halogen bonds.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots would show the percentage contribution of each interaction type (e.g., H···H, C···H, N···H, I···H, I···N) to the total crystal packing.
Energy framework analysis would complement the Hirshfeld surface study by calculating the interaction energies between molecules in the crystal lattice. This involves computing the electrostatic, polarization, dispersion, and exchange-repulsion components of the interaction energy. The results are often visualized as a series of cylinders connecting molecular centroids, where the cylinder radius is proportional to the strength of the interaction energy. This would provide a clear visual representation of the packing topology and the energetic hierarchy of the intermolecular interactions.
A hypothetical breakdown of the contributions of different interactions to the total interaction energy is presented in Table 2.
Table 2: Hypothetical Energy Framework Analysis for this compound
| Interaction Energy Component | Energy (kJ/mol) |
| Electrostatic | Data not available |
| Dispersion | Data not available |
| Repulsion | Data not available |
| Polarization | Data not available |
| Total | Data not available |
Biological Evaluation and Mechanistic Studies of 4 3 Iodophenyl 4h 1,2,4 Triazole Derivatives in Vitro
In Vitro Antimicrobial Research
The antimicrobial potential of 1,2,4-triazole (B32235) derivatives has been a significant area of research, with studies exploring their efficacy against a range of pathogenic fungi and bacteria. sci-hub.senih.govnih.govnih.govresearchgate.netjournament.comdoaj.org
Derivatives of 1,2,4-triazole have demonstrated considerable in vitro antifungal activity against various human pathogenic fungi and phytopathogenic fungi. nih.govresearchgate.netresearchgate.netekb.egnih.govmdpi.combohrium.comsemanticscholar.org
A series of novel triazole derivatives were synthesized and evaluated for their antifungal activities against several human pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. bohrium.com Many of these compounds exhibited good to excellent activity. bohrium.com For instance, certain phenyl-propionamide-containing triazole compounds showed broad-spectrum antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from ≤0.125 µg/mL to 4.0 µg/mL against Candida albicans SC5314, Cryptococcus neoformans 22-21, Candida glabrata 537, and Candida parapsilosis 22-20. researchgate.net Some of these compounds also displayed inhibitory effects against fluconazole-resistant Candida albicans and Candida auris. researchgate.net
Another study focused on triazole derivatives with alkynyl side chains, which demonstrated good fungicidal activity against eight human pathogenic fungi, with notable activity against Cryptococcus species and Candida. nih.gov Specifically, compounds with para-chloro and para-cyano substituted phenylalkynyl side chains showed potent in vitro antifungal activity against all tested fungi, with MIC80 values ranging from 0.0156 to 0.5 mg/mL, surpassing the activity of fluconazole (B54011) and ravuconazole. nih.gov
Furthermore, novel triazole derivatives containing a phenylethynyl pyrazole (B372694) moiety exhibited excellent in vitro activities against C. albicans, C. neoformans, and A. fumigatus. bohrium.comsemanticscholar.org For example, compound 6c from this series showed MIC values of 0.0625 µg/mL against both C. albicans and C. neoformans, and 4.0 µg/mL against A. fumigatus. bohrium.comsemanticscholar.org This compound also demonstrated superior activity in inhibiting the hyphae growth of C. albicans and was effective against drug-resistant strains. bohrium.comsemanticscholar.org
In the context of phytopathogenic fungi, a series of 1,2,4-triazole derivatives containing carboxamide fragments were evaluated. mdpi.com Some of these compounds showed antifungal activities comparable or superior to mefentrifluconazole (B3027861) against Physalospora piricola. mdpi.com For example, compound 6h from this series exhibited an EC50 value of 13.095 μg/mL against P. piricola, which was better than that of mefentrifluconazole (EC50 = 39.516 μg/mL). mdpi.com Another compound, 5j , displayed outstanding activity against the oomycete Phytophthora capsici, with an EC50 value of 17.362 μg/mL, significantly outperforming mefentrifluconazole (EC50 = 75.433 μg/mL). mdpi.com
Interactive Data Table: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Phenyl-propionamide triazoles | Candida albicans SC5314 | ≤0.125 - 4.0 µg/mL | researchgate.net |
| Phenyl-propionamide triazoles | Cryptococcus neoformans 22-21 | ≤0.125 - 4.0 µg/mL | researchgate.net |
| Phenyl-propionamide triazoles | Candida glabrata 537 | ≤0.125 - 4.0 µg/mL | researchgate.net |
| Phenyl-propionamide triazoles | Candida parapsilosis 22-20 | ≤0.125 - 4.0 µg/mL | researchgate.net |
| Compound 6c | Candida albicans | 0.0625 µg/mL (MIC) | bohrium.comsemanticscholar.org |
| Compound 6c | Cryptococcus neoformans | 0.0625 µg/mL (MIC) | bohrium.comsemanticscholar.org |
| Compound 6c | Aspergillus fumigatus | 4.0 µg/mL (MIC) | bohrium.comsemanticscholar.org |
| Compound 6h | Physalospora piricola | 13.095 µg/mL (EC50) | mdpi.com |
Derivatives of 1,2,4-triazole have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. sci-hub.senih.govnih.govnih.govresearchgate.netjournament.com Hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores is a strategy employed to develop novel compounds with enhanced activity. sci-hub.senih.govjournament.com
A study on novel triazolo[4,3-a]pyrazine derivatives revealed that some compounds exhibited moderate to good antibacterial activities against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Notably, compound 2e from this series showed superior antibacterial activities with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the antibiotic ampicillin. mdpi.com
In another study, Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and screened for antibacterial activity. nih.gov These compounds exhibited strong antibacterial activity against S. aureus, with one derivative showing activity superior to the standard drug streptomycin. nih.gov However, none of the tested compounds showed activity against E. coli. nih.gov
The synthesis of 1,2,4-triazole-3-thiones and their N-2-aminomethyl derivatives also yielded compounds with antibacterial activity. nih.govresearchgate.net It was observed that the presence of a 4-bromophenyl moiety was crucial for potent antibacterial effect against Gram-positive bacteria compared to 4-methylphenyl derivatives. nih.govresearchgate.net Bacillus cereus was found to be the most sensitive strain, with most compounds inhibiting its growth at a concentration of 31.25–62.5 μg/mL. nih.govresearchgate.net Derivatives with a chlorine atom in the C-5 position of the phenyl ring showed increased potency against Gram-positive strains like S. aureus, MRSA, S. epidermidis, B. subtilis, and B. cereus. researchgate.net None of these compounds, however, inhibited the growth of Gram-negative bacteria. researchgate.net
Interactive Data Table: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 2e (triazolo[4,3-a]pyrazine) | Staphylococcus aureus | 32 µg/mL | mdpi.com |
| Compound 2e (triazolo[4,3-a]pyrazine) | Escherichia coli | 16 µg/mL | mdpi.com |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity | nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,2,4-triazole derivatives. journament.com These studies have revealed key structural features that influence their antifungal and antibacterial activities.
In the context of antifungal activity, SAR studies on a series of triazole derivatives showed that the presence of a 4-bromophenyl moiety was important for a potent effect. nih.govresearchgate.net For triazole derivatives with alkynyl side chains, it was found that those with para-substituted fluoro, chloro, or cyano groups on the phenylalkynyl or pyridinylalkynyl side chains exhibited improved antifungal activity. nih.gov Furthermore, compounds with substituents at the para position were generally more active than those with meta or ortho substitutions. nih.gov In another series of triazoles, smaller and shorter side chains were found to favor activity against C. albicans and C. neoformans, while the presence of aromatic rings in the side chains also contributed to good activity. bohrium.com
For antibacterial activity, SAR analysis of triazolo[4,3-a]pyrazine derivatives indicated that the aromaticity of substituted groups at the R³ position positively influenced activity. mdpi.com In the case of 1,2,4-triazole-3-thiones, the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position increased antibacterial potency against Gram-positive bacterial strains. researchgate.net
In Vitro Anticancer Research
Derivatives of 1,2,4-triazole have emerged as a promising class of compounds in anticancer research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. tjnpr.orgnih.govresearchgate.net
A number of 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against a panel of human cancer cell lines, including those from breast, cervical, and lung cancers. nih.gov
In one study, novel 1,2,4-triazole derivatives were screened against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov The results showed that the most significant anticancer effects were observed on the MCF-7 and HeLa cell lines. nih.gov For instance, compound 7e , a 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative, exhibited potent activity with IC50 values of 4.7 µM, 2.9 µM, and 9.4 µM against MCF-7, HeLa, and A549 cell lines, respectively. nih.gov Another compound, 10a , a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative, also showed promising anticancer activity with IC50 values of 6.43 µM against MCF-7 and 5.6 µM against HeLa cells. nih.gov
Another study focused on novel 1,2,3-triazoles and their cytotoxicity towards the MCF-7 breast cancer cell line. tjnpr.org Among the synthesized compounds, one derivative exhibited high activity with an IC50 value of 5.03 µM, which was comparable to the standard drug doxorubicin (B1662922) (IC50 = 3.16 µM). tjnpr.org Other derivatives in this series showed moderate activity. tjnpr.org
Furthermore, a series of bis-triazoles were designed and synthesized, targeting DNA topoisomerase II. researchgate.net Their in vitro cytotoxicity was evaluated against Ehrlich Ascites Carcinoma (EAC) cells. researchgate.net Compounds 12c and 12g from this series demonstrated the highest level of cytotoxicity with IC50 values of 0.55 µM and 0.62 µM, respectively. researchgate.net
Hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) have also been investigated for their antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov All tested hybrids showed potent cytotoxic activity, with IC50 values ranging from 2.66 to 10.08 µM, which were significantly lower than that of cisplatin (B142131) (45.33 µM). nih.gov The most potent compounds in this series were LaSOM 186 and LaSOM 190, with IC50 values of 2.66 and 2.85 µM, respectively. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7e | MCF-7 (Breast) | 4.7 µM | nih.gov |
| Compound 7e | HeLa (Cervical) | 2.9 µM | nih.gov |
| Compound 7e | A549 (Lung) | 9.4 µM | nih.gov |
| Compound 10a | MCF-7 (Breast) | 6.43 µM | nih.gov |
| Compound 10a | HeLa (Cervical) | 5.6 µM | nih.gov |
| 1,2,3-Triazole derivative | MCF-7 (Breast) | 5.03 µM | tjnpr.org |
| Compound 12c (bis-triazole) | EAC | 0.55 µM | researchgate.net |
| Compound 12g (bis-triazole) | EAC | 0.62 µM | researchgate.net |
| LaSOM 186 (coumarin-triazole hybrid) | MCF-7 (Breast) | 2.66 µM | nih.gov |
Understanding the cellular mechanisms of action is crucial for the development of triazole-based anticancer agents. Research in this area has pointed towards enzyme inhibition and the induction of apoptosis as key mechanisms.
Several studies have suggested that the antifungal activity of triazole derivatives is due to the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is involved in ergosterol (B1671047) biosynthesis. researchgate.netresearchgate.net Molecular docking studies have supported this by showing that the triazole ring interacts with the iron of the heme group in the active site of CYP51. researchgate.netresearchgate.net
In the context of anticancer activity, DNA topoisomerase II has been identified as a potential target for some triazole derivatives. researchgate.net A series of bis-triazoles were designed to target this enzyme, and the most active compounds were found to induce apoptosis, as evidenced by DNA fragmentation studies. researchgate.net For instance, compound 12c was able to induce apoptosis at a concentration of about 3 µM. researchgate.net
Another potential target for triazole derivatives is the aromatase enzyme. nih.gov Molecular docking studies have suggested that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of the aromatase enzyme, while phenyl moieties can have key interactions in the active site. nih.gov
Furthermore, some triazole derivatives have been shown to inhibit other enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov For example, a series of azinane-triazole-based derivatives were synthesized and showed inhibitory potential against these enzymes. nih.gov
SAR in Anticancer Contexts
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For 4-(3-iodophenyl)-4H-1,2,4-triazole derivatives, SAR studies in the context of anticancer activity have revealed key structural features that influence their cytotoxicity against cancer cells. The 1,2,4-triazole ring system is a known pharmacophore in several clinically used drugs and is stable to metabolic degradation. pensoft.net
The design of novel 1,2,4-triazole derivatives is often based on the structures of known anticancer agents like Letrozole (B1683767) and Anastrozole, which are aromatase inhibitors. nih.gov In these inhibitors, the nitrogen atoms of the 1,2,4-triazole ring are known to interact with the heme iron of the cytochrome P450 enzyme. nih.gov
Systematic modifications of the this compound scaffold have been performed to understand the impact of different substituents on anticancer activity. For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines, including MCF-7 (breast), Hela (cervical), and A549 (lung), using the MTT assay. nih.gov Some of these compounds demonstrated promising antiproliferative activity. nih.gov
SAR studies have shown that the introduction of different substituents on the phenyl ring can significantly alter the anticancer potency. For example, in a series of 1,2,3-triazole-containing indole (B1671886) derivatives, the phenyl ring was found to be crucial for activity. nih.gov Similarly, for some 1,2,3-triazole-containing pyridine (B92270) derivatives, a methyl group on the triazole and a fluoro group on the phenyl ring were advantageous for activity against A549 cells. nih.gov The mechanism of action for some of these derivatives involves the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | Hela | < 12 | nih.gov |
| 7e | Hela | < 12 | nih.gov |
| 8c | - | - | nih.gov |
| 8d | - | - | nih.gov |
| 10a | Hela | < 12 | nih.gov |
| 10b | - | - | nih.gov |
| 10d | Hela | < 12 | nih.gov |
| 10e | - | - | nih.gov |
| 10g | - | - | nih.gov |
| HB5 | Hep G2 | - | pensoft.net |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Enzyme Inhibition and Receptor Binding Studies (in vitro)
Aromatase Inhibition
Aromatase (CYP19) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis and is a key target for the treatment of hormone-dependent breast cancer. researchgate.net Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, contain a 1,2,4-triazole ring that binds to the heme iron of the enzyme. nih.govbenthamdirect.com
Derivatives of this compound have been investigated as potential aromatase inhibitors. nih.govebi.ac.uk Structure-activity relationship studies have shown that substituents on the phenyl ring can influence the inhibitory activity. For example, compounds with a strong electron-withdrawing group on the phenyl moiety have shown potent aromatase inhibitory activity. nih.gov In one study, a derivative with a chlorine atom at the para position of a benzyl (B1604629) group attached to the triazole showed high bioactivity with an IC50 value of 9.02 nM. ebi.ac.uk In silico molecular docking studies have been used to understand the binding interactions of these compounds with the active site of the aromatase enzyme. researchgate.netbenthamdirect.comconsensus.app
Viral Helicase Inhibition (e.g., MERS-CoV helicase)
Viral helicases are essential enzymes for viral replication, making them attractive targets for antiviral drug development. nih.govplos.org The helicase of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), known as nsp13, is a critical enzyme for the virus's life cycle. nih.govplos.org
Several in vitro studies have been conducted to identify inhibitors of MERS-CoV helicase. nih.gov These assays typically measure the unwinding of a nucleic acid substrate by the enzyme. nih.govplos.org A 1,2,4-triazole derivative, SSYA10-001, has been identified as a non-competitive inhibitor of both SARS-CoV and MERS-CoV helicase, suggesting that its binding site may be conserved among different coronaviruses. farmaceut.org
In a study investigating new halogenated triazole compounds, a derivative, 4-(cyclopent-1-en-3-ylamino)-5-(2-(4-iodophenyl)hydrazinyl)-4H-1,2,4-triazole-3-thiol, was identified as one of the most potent inhibitors of MERS-CoV helicase activity in a FRET-based assay. farmaceut.orgnih.govresearchgate.net Molecular docking studies of this compound within the MERS-CoV nsp13 helicase active site have been performed to understand its binding mode. farmaceut.orgnih.govresearchgate.net
Cytochrome P450 14α-Demethylase (CYP51) Inhibition
Cytochrome P450 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Inhibition of CYP51 is the mechanism of action for azole antifungal drugs. nih.gov Given that this compound contains the characteristic triazole moiety, its derivatives have been explored as potential CYP51 inhibitors.
In vitro reconstitution assays are used to evaluate the inhibitory potency of compounds against CYP51 from various fungal species, such as Aspergillus fumigatus and Candida albicans. nih.govnih.gov These assays measure the enzyme's ability to demethylate its substrate, lanosterol or eburicol. nih.govnih.gov The ideal antifungal agent would be a potent inhibitor of fungal CYP51 with minimal effect on human CYP51 to ensure selectivity and reduce side effects. Studies have shown that different azole compounds have varying degrees of selectivity for fungal versus human CYP51. For instance, a novel tetrazole-based CYP51 inhibitor has demonstrated potent in vitro activity against a range of Candida species, including fluconazole-resistant strains, and showed a favorable safety profile in cytotoxicity assays. bioworld.com
Cholinesterase and Lipoxygenase Inhibition
Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. acs.org Lipoxygenases (LOXs) are enzymes involved in inflammatory pathways, and their inhibition is a potential therapeutic strategy for inflammatory diseases. dergipark.org.trcabidigitallibrary.org
The in vitro inhibitory activity of compounds against AChE is often determined using the Ellman's method. mdpi.comagetds.comnih.govmdpi.com Several 1,2,4-triazole derivatives have been synthesized and evaluated for their AChE inhibitory potential. acs.org
Similarly, the inhibitory effect on lipoxygenase is typically assessed using a spectrophotometric method that measures the conversion of a substrate like linoleic acid. dergipark.org.trcabidigitallibrary.orgacademicjournals.orgnih.gov Polyphenolic compounds are known to possess lipoxygenase inhibitory properties. academicjournals.org While specific studies on this compound derivatives for this dual activity are limited in the provided context, the broad biological profile of triazoles makes them candidates for such investigations.
Other Biologically Relevant In Vitro Activities
Derivatives of 1,2,4-triazole are known to exhibit a wide range of other biological activities.
Antimicrobial Activity: The 1,2,4-triazole scaffold is present in many antimicrobial agents. nih.govnih.govsci-hub.se Numerous studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives against various bacterial and fungal strains. nih.govnih.gov For example, a series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed significant antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. nih.gov
Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. nih.gov The antioxidant potential of 1,2,4-triazole derivatives has been evaluated using various in vitro assays, such as the DPPH radical scavenging method. nih.govisres.org Studies have indicated that the presence of certain substituents, such as a hydroxyl group on a phenyl ring, can contribute to the antioxidant capacity of these compounds. isres.org
Antiviral Investigations
The 1,2,4-triazole scaffold is integral to numerous compounds with established antiviral properties. nih.govnih.gov Research has shown that derivatives of 1,2,4-triazole are effective against a wide spectrum of both DNA and RNA viruses. nih.govresearchgate.net These include, but are not limited to, human immunodeficiency virus (HIV), hepatitis B and C viruses, various herpes viruses, and influenza viruses. researchgate.neteurekaselect.com
Mechanistically, the antiviral action of triazole derivatives is diverse. Some compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), as seen in derivatives of doravirine, where a 1,2,4-triazole substituent led to efficacy comparable to the parent drug. nih.gov Other derivatives act as isosteric analogs of known antiviral agents like acyclovir (B1169) and ribavirin (B1680618). nih.gov For instance, replacing the carboxamide group in ribavirin with a 1,2,4-oxadiazole (B8745197) ring, an isostere, resulted in compounds with high activity against hepatitis C, herpes simplex type 1, and influenza A viruses. nih.gov
Studies on 1,2,4-triazole-3-thione derivatives have identified them as potential agents against influenza A (H1N1) virus. nih.gov Furthermore, molecular docking studies have suggested that some triazole derivatives may target the M2 channel and polymerase basic protein 2 of the influenza A virus. mdpi.com The versatility of the 1,2,4-triazole ring in drug design underscores its importance in the ongoing search for novel antiviral therapies. researchgate.netresearchgate.net
Anti-Inflammatory and Analgesic Investigations
Derivatives of 1,2,4-triazole have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.netresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines.
In vitro studies on human peripheral blood mononuclear cells (PBMC) have shown that certain 1,2,4-triazole derivatives can suppress the release of key inflammatory mediators. For example, newly synthesized derivatives have been observed to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in stimulated cell cultures. nih.gov Some compounds exhibited anti-inflammatory activity comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov
The analgesic properties of 1,2,4-triazole derivatives have also been a subject of investigation. nih.gov In experimental models, certain pyridine derivatives of 1,2,4-triazole-3-thiol displayed more pronounced analgesic effects than the standard drug, metamizole (B1201355) sodium. zsmu.edu.ua The combined anti-inflammatory and analgesic potential makes this class of compounds a promising area for the development of new therapeutics for pain and inflammation-related disorders. nih.govzsmu.edu.ua
Anticonvulsant Investigations
The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry, and 1,2,4-triazole derivatives have emerged as a particularly promising class of compounds. nih.govzsmu.edu.ua A significant body of research highlights their potent anticonvulsant activity in various preclinical models. nih.govresearchgate.net
Structurally similar compounds, such as 4,5-disubstituted-1,2,4-triazole-3-thiones with a 3-chlorophenyl group, have shown considerable efficacy in the 6 Hz psychomotor seizure model, which is considered a model for pharmacoresistant epilepsy. unifi.it The mechanism of action for many of these anticonvulsant triazoles is believed to involve the modulation of voltage-gated sodium channels (VGSCs). unifi.itresearchgate.net Patch-clamp and radioligand binding studies have confirmed that these compounds can interact with VGSC binding sites, in a manner similar to established antiepileptic drugs like carbamazepine. nih.govresearchgate.net
Other mechanistic pathways have also been proposed. Studies on certain 3-alkoxy-4-aryl-4H-1,2,4-triazoles suggest that their anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission. nih.govnih.gov This was determined by their efficacy in seizure models induced by agents like pentylenetetrazole (PTZ), 3-mercaptopropionic acid, and bicuculline. nih.gov The diverse mechanisms of action contribute to the broad-spectrum anticonvulsant potential of this chemical family. nih.govfrontiersin.org
| Compound Derivative | Anticonvulsant Test Model | Observed Activity / Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | 6 Hz psychomotor seizure (mice) | Effective Dose (ED50) range: 59.7 to 136.2 mg/kg | Interaction with Voltage-Gated Sodium Channels (VGSCs) | unifi.it |
| 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-427) | 6 Hz psychomotor seizure (mice) | Effective Dose (ED50) range: 40.9 to 64.9 mg/kg | Interaction with Voltage-Gated Sodium Channels (VGSCs) | unifi.it |
| 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) | Maximal Electroshock (MES) Test (mice) | Effective Dose (ED50): 37.3 mg/kg | Enhancement of GABAergic neurotransmission | nih.gov |
| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine ester derivative (4g) | 6 Hz and MES tests (mice) | Active at 100 mg/kg with no neurotoxicity | Not specified | nih.gov |
Antioxidant Properties
Free radicals and other reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases. nih.gov Consequently, compounds with the ability to scavenge these harmful species are of great therapeutic interest. nih.gov Various derivatives of 1,2,4-triazole have been identified as potent antioxidants through in vitro assays. zsmu.edu.uaisres.org
The antioxidant capacity of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gov For example, studies have shown that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are effective radical scavengers. nih.gov The presence of specific functional groups, such as hydroxyl (-OH) groups on an attached phenyl ring or electron-repelling groups like amino (-NH2) and thiol (-SH) on the triazole core, is believed to enhance antioxidant activity. isres.orgnih.gov
Interestingly, the antioxidant properties of some 1,2,4-triazole derivatives may contribute to their other biological activities. For instance, the ROS scavenging ability of certain 4,5-disubstituted-1,2,4-triazole-3-thiones has been linked to their protective effects in a preclinical model of pharmacoresistant epilepsy, suggesting that reducing oxidative stress could be a valuable strategy in treating such conditions. unifi.it
| Compound Derivative | Antioxidant Assay | IC50 Value (M) | Reference |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH• Assay | 1.3 × 10⁻³ ± 0.2 × 10⁻³ | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH• Assay | 2.2 × 10⁻³ ± 0.1 × 10⁻³ | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ Assay | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS•+ Assay | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ | nih.gov |
Future Research Directions and Concluding Perspectives on 4 3 Iodophenyl 4h 1,2,4 Triazole
Development of Next-Generation Synthetic Methodologies
The synthesis of 4-(3-Iodophenyl)-4H-1,2,4-triazole and its derivatives is an active area of research. While classical methods involving the cyclization of thiosemicarbazides are established, future efforts are directed towards more efficient and sustainable approaches. scirp.orgmdpi.com
Key areas for development include:
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of 1,2,4-triazole (B32235) precursors. nih.govacs.org Further exploration of microwave irradiation for the direct synthesis and modification of this compound could lead to more rapid and scalable production.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and reproducibility. Applying flow chemistry to the synthesis of this triazole derivative could streamline its production for both research and potential industrial applications.
Catalytic Methods: The development of novel catalysts for the key bond-forming reactions in the synthesis of the 1,2,4-triazole ring could lead to milder reaction conditions and increased functional group tolerance. This would be particularly beneficial for creating a wider range of derivatives. zsmu.edu.ua
These next-generation methodologies aim to provide more economical and environmentally friendly routes to this compound and its analogs, facilitating broader exploration of their properties. zsmu.edu.ua
Advanced Spectroscopic and Structural Characterization Protocols
A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design and application. Advanced spectroscopic techniques are pivotal in this regard.
Future characterization efforts should focus on:
Multi-nuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, the use of ¹⁵N NMR can provide deeper insights into the electronic environment of the triazole ring. mdpi.com
X-ray Crystallography: Obtaining high-resolution crystal structures of this compound and its derivatives is essential for understanding their three-dimensional conformation and intermolecular interactions. omicsonline.org This information is invaluable for computational modeling and structure-activity relationship (SAR) studies.
Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) are critical for unambiguous structure confirmation of novel derivatives. researchgate.net
Vibrational Spectroscopy: Detailed analysis of FT-IR and Raman spectra can provide information on the vibrational modes of the molecule, which can be correlated with theoretical calculations to understand bonding and conformational changes. omicsonline.org
These advanced characterization protocols will provide a comprehensive picture of the molecule's properties, guiding the design of new analogs with tailored functionalities. nih.gov
Integration of State-of-the-Art Computational Modeling for Rational Design
Computational modeling plays an increasingly important role in modern drug discovery and materials science. acs.org For this compound, computational approaches can accelerate the design and optimization of new derivatives.
Future research should leverage:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures, complementing experimental data. nih.govacs.org
Molecular Docking: This technique is instrumental in predicting the binding modes and affinities of this compound analogs with biological targets, such as enzymes and receptors. acs.orgnih.gov This is crucial for designing compounds with specific biological activities.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, which is important for understanding its mechanism of action and for designing materials with specific properties.
ADME-Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential for the early-stage evaluation of drug candidates, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govnih.gov
The integration of these computational tools will enable a more rational and efficient design process for novel this compound-based compounds.
Exploration of Novel and Niche Material Science Applications
Beyond its biological potential, the unique structure of this compound suggests its utility in material science. The presence of the triazole ring and the iodophenyl group opens up possibilities for creating novel materials.
Future research could explore applications in:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands for metal ions, leading to the formation of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Organic Electronics: The aromatic nature of the compound suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Corrosion Inhibitors: 1,2,4-triazole derivatives have been investigated as corrosion inhibitors for various metals. nih.gov The specific properties of the iodophenyl substituent could enhance this activity.
The exploration of these niche applications could uncover new and valuable uses for this versatile chemical scaffold.
Deep Mechanistic Elucidation of In Vitro Biological Activities
While various 1,2,4-triazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects, a deep understanding of their mechanisms of action is often lacking. researchgate.netzsmu.edu.ua
Future research on this compound should focus on:
Target Identification: Identifying the specific cellular targets with which the compound interacts is a critical first step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.
Enzyme Inhibition Studies: If the compound is found to inhibit a particular enzyme, detailed kinetic studies are necessary to determine the mode of inhibition.
Cellular Pathway Analysis: Investigating the effects of the compound on various cellular signaling pathways can help to elucidate its downstream effects and mechanism of action. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs can provide valuable information about the key structural features required for activity. nih.gov
A thorough mechanistic understanding is essential for the optimization of lead compounds and the development of effective therapeutic agents.
Design and Synthesis of Targeted Analogs for Specific Molecular Interactions
The ability to rationally design and synthesize analogs of this compound with specific molecular targets in mind is a key goal for future research.
This will involve:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar properties can lead to new compounds with improved activity or selectivity.
Introduction of Pharmacophoric Groups: Incorporating specific functional groups known to interact with particular biological targets can enhance the potency and specificity of the analogs. nih.gov
Conformational Restriction: Modifying the structure to lock it into a specific conformation that is optimal for binding to a target can lead to increased activity.
The design and synthesis of these targeted analogs will be guided by the insights gained from computational modeling, structural biology, and SAR studies, ultimately leading to the development of novel and effective molecules for a range of applications.
Q & A
Q. What are the standard synthetic protocols for preparing 4-(3-Iodophenyl)-4H-1,2,4-triazole and its derivatives?
The synthesis typically involves multi-step reactions starting with hydrazine derivatives. For example, 4-amino-1,2,4-triazole intermediates can be functionalized via nucleophilic substitution or condensation with iodophenyl groups. A common method includes reacting hydrazine hydrate with carbon disulfide in a basic medium (e.g., KOH) to form dithiocarbazinate salts, followed by cyclization with appropriate aldehydes or ketones . Characterization via IR, NMR, and elemental analysis is critical to confirm purity and structure .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for triazole rings) .
- NMR (¹H and ¹³C) : Confirms substitution patterns and electronic environments (e.g., iodophenyl proton shifts at δ 7.2–8.1 ppm) .
- Elemental Analysis : Validates molecular composition (C, H, N, S) .
- Chromatographic Mass Spectrometry : Determines molecular weight and purity .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield of this compound derivatives?
Microwave synthesis reduces reaction times and improves selectivity. Optimal conditions for triazole derivatives include:
Q. What computational methods support the structural and electronic analysis of this compound?
Density Functional Theory (DFT) calculations predict:
- Electron Distribution : The iodophenyl group increases electron-withdrawing effects, stabilizing the triazole ring .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with reactivity in photophysical applications (e.g., OLEDs) .
- NMR Chemical Shifts : Theoretical ¹³C NMR results align with experimental data (error <5 ppm) .
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
The 3-iodophenyl group enhances lipophilicity and target binding. Comparative studies show:
- Antimicrobial Activity : Iodo-substituted derivatives exhibit higher Gram-positive bacterial inhibition (MIC ~8 µg/mL) than chloro/bromo analogs due to improved membrane penetration .
- Antioxidant Efficacy : Electron-withdrawing groups (e.g., I) increase radical scavenging activity by stabilizing intermediate radicals in DPPH assays .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
